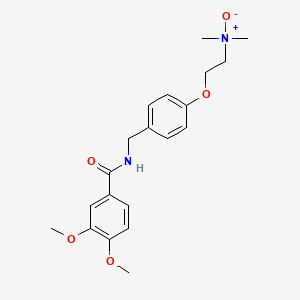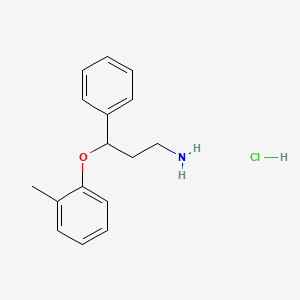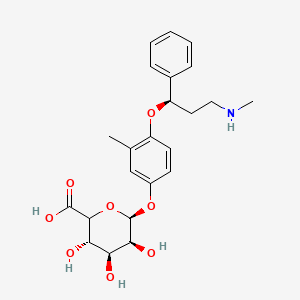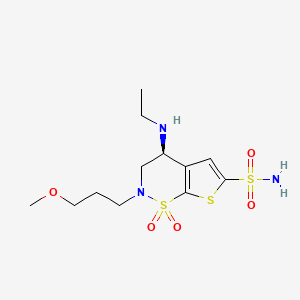
布林佐胺,(S)-
描述
(S)-Brinzolamide is a complex organic compound that belongs to the thieno[3,2-e]thiazine class This compound is characterized by its unique structure, which includes an ethylamino group, a methoxypropyl group, and a sulfonamide group
科学研究应用
(S)-Brinzolamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
Target of Action
(S)-Brinzolamide, also known as Brinzolamide, is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II) . Carbonic anhydrase II is an enzyme found primarily in erythrocytes, but also in other tissues including the eye . It exists as a number of isoenzymes, the most active of which is carbonic anhydrase II .
Mode of Action
Brinzolamide works by blocking the action of carbonic anhydrase II . This enzyme catalyzes the reversible reaction of water and carbon dioxide (CO2) to form bicarbonate ions . By inhibiting this enzyme, Brinzolamide reduces the formation of bicarbonate ions .
Biochemical Pathways
The inhibition of carbonic anhydrase II by Brinzolamide leads to a decrease in the production of aqueous humor in the ciliary body . This results in a reduction of intraocular pressure in the anterior chamber, presumably by reducing the rate of formation of bicarbonate ions with subsequent reduction in sodium and fluid transport .
Pharmacokinetics
Brinzolamide is absorbed systemically to some degree following ocular instillation, but the plasma concentrations are low and generally below the limits of detection (less than 10 ng/mL) due to extensive binding by tissues and erythrocytes . The compound is fairly well protein-bound (60%), but adheres extensively to the carbonic anhydrase-containing erythrocytes . Due to the abundance of readily-bound erythrocytes and minimal known metabolism, Brinzolamide’s whole blood half-life is very long (111 days) .
Result of Action
The primary result of Brinzolamide’s action is the reduction of intraocular pressure. This is achieved by decreasing aqueous humor secretion, which in turn lowers the intraocular pressure in the anterior chamber . This may alleviate the effects of conditions such as open-angle glaucoma .
Action Environment
The efficacy of Brinzolamide can be influenced by various environmental factors. For instance, the recommended frequency for topical application is two times per day . Oral administration is less favored due to variable absorption from the stomach mucosa and an increased side-effect profile versus ophthalmic administration . Furthermore, the drug’s lipophilicity facilitates its diffusion across the blood-retinal barrier .
生化分析
Biochemical Properties
Brinzolamide, (S)-, is a category of drugs that includes Carbonic Anhydrase Inhibitors (CAIs). It interacts with various enzymes and proteins, particularly carbonic anhydrase, to exert its effects . The nature of these interactions involves the inhibition of the enzyme, which plays a crucial role in fluid production in the eyes .
Cellular Effects
Brinzolamide, (S)-, influences cell function by reducing the production of fluid in the eye, thereby decreasing intraocular pressure . This impact on cellular metabolism and function can help prevent damage to the optic nerve cells, a key factor in the development of glaucoma .
Molecular Mechanism
At the molecular level, Brinzolamide, (S)-, acts by binding to carbonic anhydrase in the ciliary processes of the eye. This binding inhibits the enzyme, reducing the formation of bicarbonate ions from carbon dioxide and water. This reduction in bicarbonate ion formation decreases the secretion of aqueous humor, thereby lowering intraocular pressure .
Temporal Effects in Laboratory Settings
The effects of Brinzolamide, (S)-, over time in laboratory settings have been observed in various studies. It has been found to have a stable effect on intraocular pressure reduction, with no significant degradation over time .
Dosage Effects in Animal Models
The effects of Brinzolamide, (S)-, vary with different dosages in animal models. Lower doses are typically effective in reducing intraocular pressure, while higher doses do not significantly increase efficacy but may lead to more side effects .
Metabolic Pathways
Brinzolamide, (S)-, is involved in the carbonic anhydrase metabolic pathway. It interacts with the enzyme carbonic anhydrase, inhibiting its activity and thereby reducing the production of bicarbonate ions, a key component in the production of aqueous humor in the eye .
Transport and Distribution
Brinzolamide, (S)-, is transported and distributed within cells and tissues via passive diffusion. It is lipophilic, allowing it to easily cross cell membranes and reach its site of action in the ciliary processes of the eye .
Subcellular Localization
The subcellular localization of Brinzolamide, (S)-, is primarily in the cytoplasm of cells in the ciliary processes of the eye, where it binds to and inhibits carbonic anhydrase . This localization is crucial for its activity and function in reducing intraocular pressure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Brinzolamide typically involves multiple steps, including the formation of the thieno[3,2-e]thiazine core, followed by the introduction of the ethylamino and methoxypropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
(S)-Brinzolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ethylamino and methoxypropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
相似化合物的比较
Similar Compounds
Similar compounds include other thieno[3,2-e]thiazine derivatives with different substituents. Examples include:
- (4S)-4-(methylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
- (4S)-4-(ethylamino)-2-(3-ethoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Uniqueness
The uniqueness of (S)-Brinzolamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRKCZRJWPKOAR-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154127-19-2 | |
| Record name | Brinzolamide, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154127192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BRINZOLAMIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXQ6TKU98F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


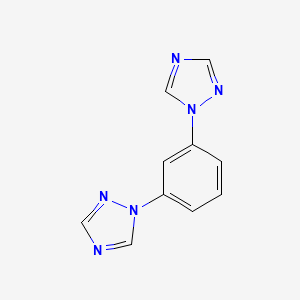
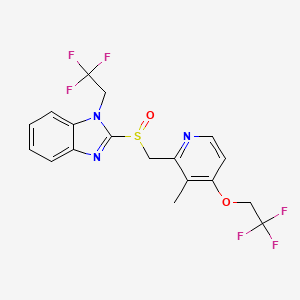

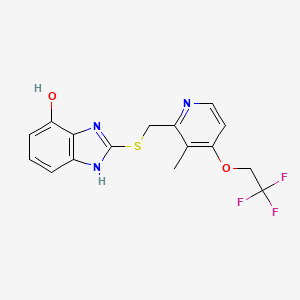
![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)

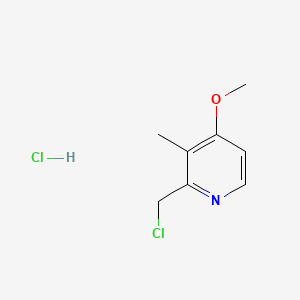
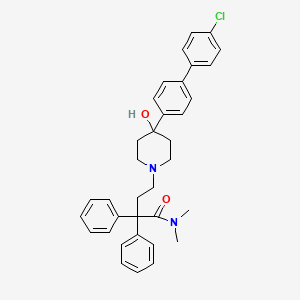
![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)
